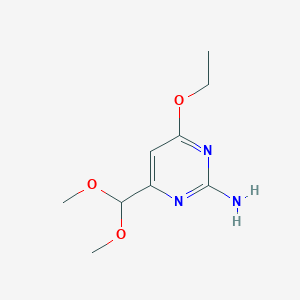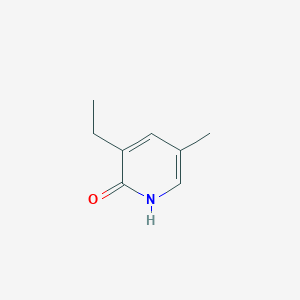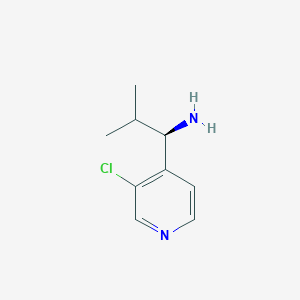![molecular formula C17H10ClN3S2 B13115208 6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione CAS No. 89012-18-0](/img/structure/B13115208.png)
6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chlorophenyl)-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is a heterocyclic compound that belongs to the class of thiazolotriazines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and substituted with a 4-chlorophenyl and a phenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenyl isothiocyanate in the presence of a base, such as sodium ethoxide, to yield the desired thiazolotriazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial in the industrial synthesis process .
化学反応の分析
Types of Reactions
6-(4-Chlorophenyl)-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
6-(4-Chlorophenyl)-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(4-Chlorophenyl)-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
4,6-Diamino-1,3,5-triazine-2-carbohydrazides: Similar in structure but with different functional groups.
2,4,6-Tri-substituted-1,3,5-triazines: Share the triazine core but differ in the nature of substituents.
Phenylthiazolyl s-triazines: Similar thiazole and triazine rings but with different substituents.
Uniqueness
6-(4-Chlorophenyl)-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is unique due to its specific combination of a thiazole ring fused with a triazine ring and the presence of both 4-chlorophenyl and phenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
特性
CAS番号 |
89012-18-0 |
|---|---|
分子式 |
C17H10ClN3S2 |
分子量 |
355.9 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-4-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione |
InChI |
InChI=1S/C17H10ClN3S2/c18-13-8-6-11(7-9-13)14-10-23-17-20-16(22)19-15(21(14)17)12-4-2-1-3-5-12/h1-10H |
InChIキー |
WUGCQATVCMAJQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=S)N=C3N2C(=CS3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium](/img/structure/B13115130.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B13115136.png)

![5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide](/img/structure/B13115142.png)




![2-Hydrazino-5-methyl-7-propylimidazo[1,5-b]pyridazine](/img/structure/B13115189.png)



![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)

